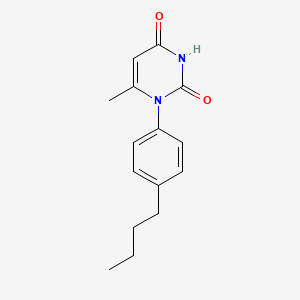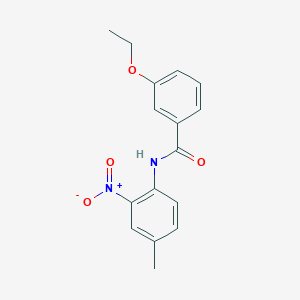
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as BM212, is a pyrimidinedione derivative that has been extensively studied for its potential application in the field of medicine. BM212 has shown promising results in various scientific research studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been suggested that 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione may exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and viral strains. 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to induce apoptosis in cancer cells. Additionally, 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments. It is easy to synthesize and has shown promising results in various scientific research studies. However, one of the limitations of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione. One possible direction is to study the potential use of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study the potential use of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione and its potential side effects.
Méthodes De Synthèse
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to obtain 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in high yield.
Applications De Recherche Scientifique
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential application in various scientific research studies. It has been shown to have antimicrobial, antiviral, and anticancer properties. 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-12-6-8-13(9-7-12)17-11(2)10-14(18)16-15(17)19/h6-10H,3-5H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRDBOJGNADJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)
![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5162091.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)pyrrolidine](/img/structure/B5162100.png)
![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)




![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)
![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)